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molecular formula C14H20O3 B8393701 Methyl 2-(1-hydroxyethyl)-5-phenylpentanoate CAS No. 439084-20-5

Methyl 2-(1-hydroxyethyl)-5-phenylpentanoate

Cat. No. B8393701
M. Wt: 236.31 g/mol
InChI Key: GJUACORXYYKVOH-UHFFFAOYSA-N
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Patent
US06573263B2

Procedure details

5.50 g (23.5 mmol) of methyl 2-acetyl-5-phenylpentanoate are introduced into 100 ml of methanol and the mixture is ice-cooled. 0.44 g (11.7 mmol) of sodium borohydride is added in portions and the mixture is stirred for a further 1 h. The solvent is then evacuated from the batch, and the residue is taken up in diethyl ether and washed with 1 N hydrochloric acid. The organic phase is then concentrated again and flash-chromatographed using the eluent petroleum ether/ethyl acetate 10/1.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([CH2:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:5]([O:7][CH3:8])=[O:6])(=[O:3])[CH3:2].[BH4-].[Na+]>CO>[OH:3][CH:1]([CH:4]([CH2:9][CH2:10][CH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[C:5]([O:7][CH3:8])=[O:6])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
C(C)(=O)C(C(=O)OC)CCCC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for a further 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solvent is then evacuated from the batch
WASH
Type
WASH
Details
washed with 1 N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is then concentrated again
CUSTOM
Type
CUSTOM
Details
flash-chromatographed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC(C)C(C(=O)OC)CCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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